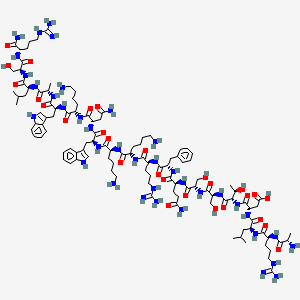

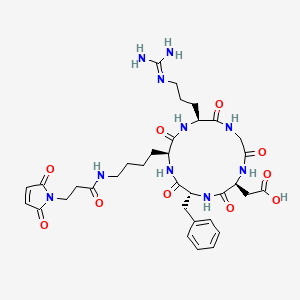

Cyclo(RGDfK(Mal))

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclo(RGDfK(Mal)) is a cyclic peptide that contains the amino acid sequence arginine-glycine-aspartic acid-phenylalanine-lysine (RGDfK) with a maleimide (Mal) group attached. This compound is known for its high affinity and selectivity towards integrin receptors, particularly the αvβ3 integrin, which plays a crucial role in cell adhesion, migration, and signaling. Cyclo(RGDfK(Mal)) is widely used in scientific research, especially in the fields of cancer therapy, diagnostic imaging, and tissue engineering .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(RGDfK(Mal)) typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. After the linear peptide is assembled, cyclization is achieved through head-to-tail lactamization. The maleimide group is then introduced via a reaction with a lysine side chain .

Industrial Production Methods

Industrial production of Cyclo(RGDfK(Mal)) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Analyse Des Réactions Chimiques

Types of Reactions

Cyclo(RGDfK(Mal)) undergoes various chemical reactions, including:

Substitution Reactions: The maleimide group can react with thiol-containing compounds to form stable thioether bonds.

Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, particularly at the cysteine residues if present.

Common Reagents and Conditions

Substitution Reactions: Common reagents include thiol-containing compounds such as cysteine or glutathione. The reactions are typically carried out in aqueous buffers at neutral pH.

Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and dithiothreitol (reduction) are used under mild conditions.

Major Products Formed

Thioether Bonds: Formed through substitution reactions with thiol-containing compounds.

Oxidized and Reduced Peptides: Resulting from oxidation and reduction reactions.

Applications De Recherche Scientifique

Cyclo(RGDfK(Mal)) has a wide range of applications in scientific research:

Cancer Therapy: It is used to target and inhibit αvβ3 integrin, which is overexpressed in many tumors. .

Diagnostic Imaging: The compound can be labeled with radioactive isotopes or fluorescent dyes for imaging tumors and monitoring treatment efficacy

Tissue Engineering: Cyclo(RGDfK(Mal)) is used to enhance cell adhesion and proliferation on biomaterial scaffolds, improving tissue regeneration

Drug Delivery: It serves as a targeting moiety in drug delivery systems, ensuring that therapeutic agents are delivered specifically to cancer cells

Mécanisme D'action

Cyclo(RGDfK(Mal)) exerts its effects by binding to the αvβ3 integrin on the cell surface. This binding inhibits the integrin’s interaction with its natural ligands, such as vitronectin and fibronectin, thereby disrupting cell adhesion, migration, and signaling pathways. The inhibition of αvβ3 integrin leads to reduced angiogenesis and tumor growth .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclo(RGDfK): Similar to Cyclo(RGDfK(Mal)), but without the maleimide group. .

Cyclo(RADfK): A variant with alanine instead of glycine, which shows different binding affinities and selectivities

Uniqueness

Cyclo(RGDfK(Mal)) is unique due to the presence of the maleimide group, which allows for additional functionalization through thioether bond formation. This feature enhances its versatility in various applications, such as targeted drug delivery and diagnostic imaging .

Propriétés

Formule moléculaire |

C34H46N10O10 |

|---|---|

Poids moléculaire |

754.8 g/mol |

Nom IUPAC |

2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-8-[4-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]butyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |

InChI |

InChI=1S/C34H46N10O10/c35-34(36)38-15-6-10-21-30(51)39-19-26(46)40-24(18-29(49)50)33(54)43-23(17-20-7-2-1-3-8-20)32(53)42-22(31(52)41-21)9-4-5-14-37-25(45)13-16-44-27(47)11-12-28(44)48/h1-3,7-8,11-12,21-24H,4-6,9-10,13-19H2,(H,37,45)(H,39,51)(H,40,46)(H,41,52)(H,42,53)(H,43,54)(H,49,50)(H4,35,36,38)/t21-,22-,23+,24-/m0/s1 |

Clé InChI |

TZXXDKUSKSRTHR-XQUALCHDSA-N |

SMILES isomérique |

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCNC(=O)CCN2C(=O)C=CC2=O)CC3=CC=CC=C3)CC(=O)O |

SMILES canonique |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCNC(=O)CCN2C(=O)C=CC2=O)CC3=CC=CC=C3)CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{3-[2-(methylcarbamoyl)ethyl]-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl]-1H-pyrazol-1-yl}phenyl)prop-2-ynamide](/img/structure/B15139458.png)

![Disodium;[2-chloro-5-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate](/img/structure/B15139470.png)

![1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B15139516.png)